アンジオテンシンII酢酸塩

概要

説明

アンジオテンシンII酢酸塩は、アンジオテンシンII (Ang II)としても知られており、血圧調節に重要な役割を果たすオクタペプチドホルモンです。これは、レニン・アンジオテンシン系における主要な生物活性ペプチドです。この系には、レニンとアンジオテンシン変換酵素 (ACE) の作用によるアンジオテンシノーゲンのアンジオテンシンIIへの変換が含まれます。 アンジオテンシンIIは、細胞膜上の特定の受容体と相互作用してその効果を発揮します .

2. 製法

合成経路:: アンジオテンシンII酢酸塩は、化学的手法により合成することができます。酢酸塩の具体的な合成経路については言及しませんが、合成は一般的に固相ペプチド合成 (SPPS) または液相ペプチド合成によって行われます。これらの方法は、ペプチド鎖を形成するためにアミノ酸を順次付加することを可能にします。

工業生産:: アンジオテンシンII酢酸塩の工業生産には、大規模ペプチド合成、精製、および製剤が含まれる場合があります。詳細な工業的方法は、所有権があり、一般的には公開されていません。

科学的研究の応用

Angiotensin II Acetate has diverse applications in scientific research:

Cardiovascular Research: Studying its effects on blood pressure regulation, vascular remodeling, and cardiac hypertrophy.

Renal Physiology: Investigating its impact on renal function, fluid balance, and electrolyte homeostasis.

Neurobiology: Exploring its role in the brain, including effects on cognition and behavior.

Drug Development: Targeting Angiotensin II receptors for therapeutic interventions.

作用機序

アンジオテンシンIIは、AT1RおよびAT2Rに結合します。その効果には以下が含まれます。

血管収縮: AT1Rの活性化による。

交感神経刺激: 交感神経活動を強化する。

アルドステロン合成: アルドステロン産生を増加させる。

細胞成長とコラーゲン合成: AT1Rによって媒介される。

アポトーシス: 細胞死を誘導する。

Safety and Hazards

将来の方向性

The use of angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . Summarizing the relationship between the RAS and aging process may be of great significance for providing new strategies for humans to delay aging in the future .

生化学分析

Biochemical Properties

Angiotensin II acetate interacts with various enzymes, proteins, and other biomolecules. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . Angiotensin II acetate is a vasoconstrictor, while its precursor is inactive . It plays a crucial role in regulating cardiovascular hemodynamics and cardiovascular structure .

Cellular Effects

Angiotensin II acetate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Angiotensin II acetate stimulates angiogenesis and increases microvessel density . It also acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium .

Molecular Mechanism

Angiotensin II acetate exerts its effects at the molecular level through various mechanisms. It binds to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, stimulating Ca2+/calmodulin-dependent phosphorylation of myosin and causing smooth muscle contraction that results in vasoconstriction . It also activates multiple intracellular signaling cascades, leading to contraction, smooth muscle cell growth, hypertrophy, and cell migration .

Temporal Effects in Laboratory Settings

The effects of Angiotensin II acetate change over time in laboratory settings. For instance, in a study comparing the antihypertensive efficacy of six Angiotensin II receptor blockers, it was found that myocardial oxygen consumption was greater in norepinephrine-treated animals . This suggests that the effects of Angiotensin II acetate can vary over time and under different conditions.

Dosage Effects in Animal Models

The effects of Angiotensin II acetate vary with different dosages in animal models. For instance, in a study on the insulin-sensitizing effects of angiotensin-converting enzyme inhibition in obese mice, it was found that valsartan and losartan were less effective in lowering blood pressure than other drugs, with no significant differences .

Metabolic Pathways

Angiotensin II acetate is involved in several metabolic pathways. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . It also interacts with enzymes such as ACE2, a type I integral membrane protein that functions as a carboxypeptidase .

Transport and Distribution

Angiotensin II acetate is transported and distributed within cells and tissues. It acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . This suggests that Angiotensin II acetate can influence the distribution of these ions within the body.

Subcellular Localization

It is known that ACE2, a key enzyme in the formation of Angiotensin II acetate, is found on the apical surface of epithelial cells . This suggests that Angiotensin II acetate may also be localized to similar regions within the cell.

準備方法

Synthetic Routes:: Angiotensin II Acetate can be synthesized through chemical methods. While I don’t have specific synthetic routes for the acetate form, the synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the sequential addition of amino acids to form the peptide chain.

Industrial Production:: The industrial production of Angiotensin II Acetate may involve large-scale peptide synthesis, purification, and formulation. detailed industrial methods are proprietary and not widely available.

化学反応の分析

反応:: アンジオテンシンII酢酸塩は、安定したペプチド構造のために、広範な化学反応を起こしません。それは、主にアンジオテンシンIIタイプ1受容体 (AT1R) およびアンジオテンシンIIタイプ2受容体 (AT2R) と相互作用します。

主要な生成物:: アンジオテンシンIIの主要な効果は血管収縮であり、血圧を上昇させます。さらに、それは交感神経活動を刺激し、アルドステロンの生合成を促進し、腎機能に影響を与えます。血管平滑筋細胞において、それは成長とコラーゲン合成(タイプIおよびIII)を誘導し、血管および心筋の肥厚と線維化につながります。 アンジオテンシンIIは、アポトーシスも誘導します .

4. 科学研究への応用

アンジオテンシンII酢酸塩は、科学研究においてさまざまな用途があります。

心臓血管研究: 血圧調節、血管リモデリング、心肥大への影響を研究します。

腎臓生理学: 腎機能、体液バランス、電解質恒常性への影響を調べます。

神経生物学: 認知や行動への影響を含む、脳における役割を探ります。

創薬: 治療介入のためにアンジオテンシンII受容体を標的とする。

類似化合物との比較

アンジオテンシンII酢酸塩は、特定の受容体との相互作用と血管作用性のために、ユニークです。類似の化合物には、アンジオテンシンI、アンジオテンシンIII、および関連するペプチドが含まれます。

特性

IUPAC Name |

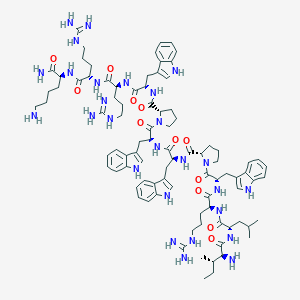

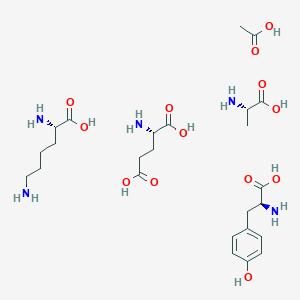

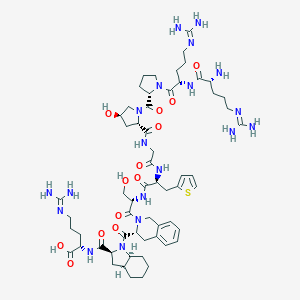

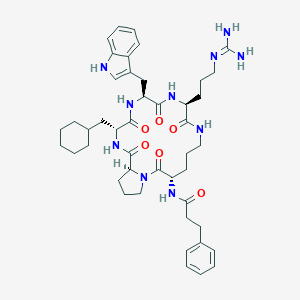

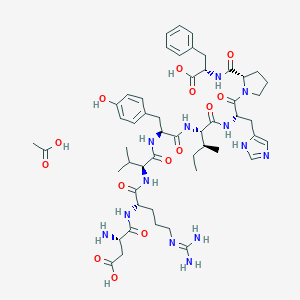

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTZKFAHKJXHBA-PIONDTTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H75N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027705 | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1106.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32044-01-2, 68521-88-0 | |

| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

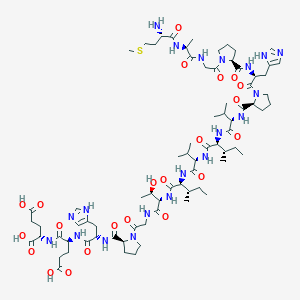

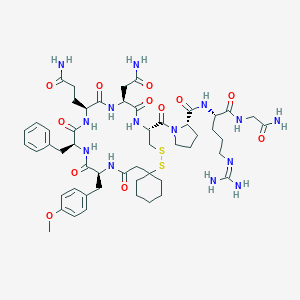

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

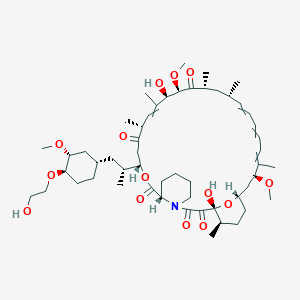

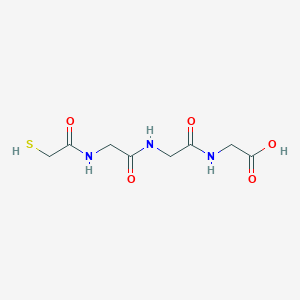

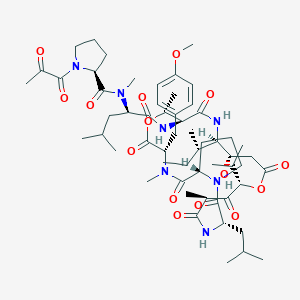

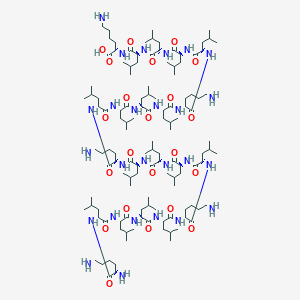

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of Angiotensin II acetate, and how does its administration impact patients experiencing vasoplegic syndrome?

A1: Angiotensin II acetate is a potent vasoconstrictor that acts as an agonist at angiotensin II receptors. [, ] In cases of vasoplegic syndrome, a condition characterized by low systemic vascular resistance and often unresponsive to conventional vasopressors, Angiotensin II acetate demonstrates efficacy. It acts directly on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. [] A case report highlights its successful use in a patient with severe, pharmacoresistant vasoplegic syndrome following left ventricular assist device implantation. The patient, unresponsive to high doses of norepinephrine and vasopressin, exhibited a rapid increase in blood pressure and improvement in other hemodynamic parameters upon Angiotensin II acetate administration. []

Q2: How does Angiotensin II acetate influence platelet aggregation, particularly within the cerebral microvasculature, and what is the potential clinical significance of this effect?

A2: Research suggests that Angiotensin II acetate may play a role in modulating platelet activity within the cerebral microvasculature. In a study involving mice, pre-treatment with Angiotensin II acetate significantly delayed platelet aggregation in injured cerebral arterioles. [] While the precise mechanism was not fully elucidated in the study, the authors propose that the anti-aggregatory effect might be linked to Angiotensin II's ability to stimulate prostacyclin synthesis or release. [] This finding suggests a potential protective role of Angiotensin II acetate against ischemic events in the brain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

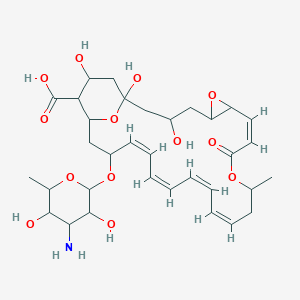

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)